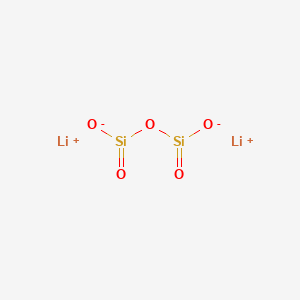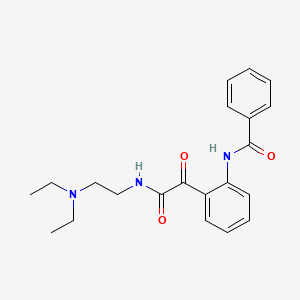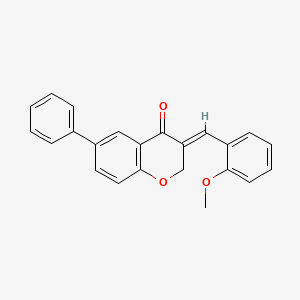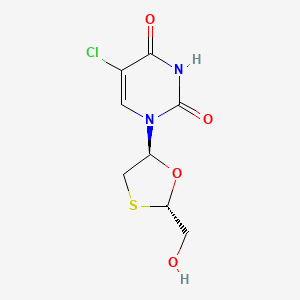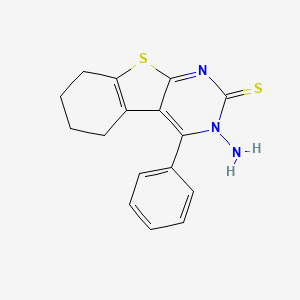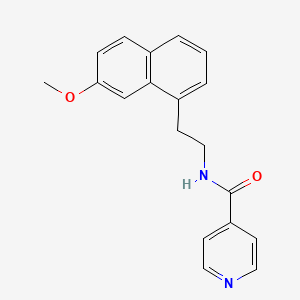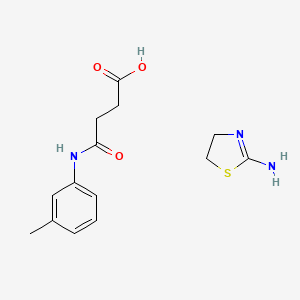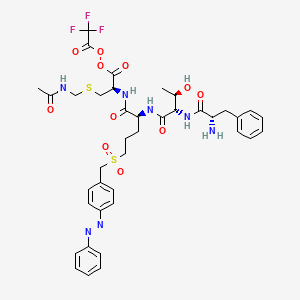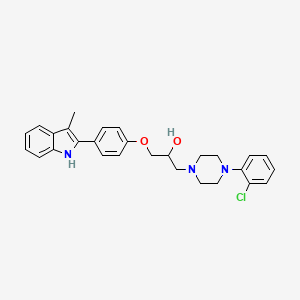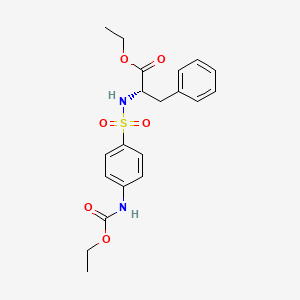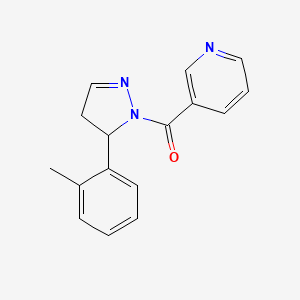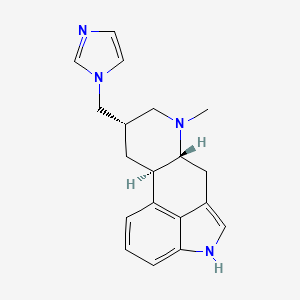
8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline is a complex organic compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines and Parkinson’s disease. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, attached to the ergoline structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline typically involves multiple steps, starting from basic ergoline structures. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the reaction of suitable precursors under acidic or basic conditions.
Attachment to the Ergoline Structure: The imidazole ring is then attached to the ergoline backbone through a series of substitution reactions, often involving halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenated intermediates and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline involves its interaction with specific molecular targets, such as receptors and enzymes. The imidazole ring can bind to metal ions in enzymes, affecting their activity. Additionally, the ergoline structure can interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylimidazole: An imidazole derivative known for its inhibitory effects on certain enzymes.
alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol: Another imidazole derivative with applications in the synthesis of pharmaceuticals.
Uniqueness
8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline is unique due to its combined ergoline and imidazole structures, which confer distinct pharmacological properties. Its ability to interact with both metal ions and neurotransmitter receptors makes it a versatile compound for research and therapeutic applications.
Propiedades
Número CAS |
115178-28-4 |
|---|---|
Fórmula molecular |
C19H22N4 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(6aR,9S,10aR)-9-(imidazol-1-ylmethyl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H22N4/c1-22-10-13(11-23-6-5-20-12-23)7-16-15-3-2-4-17-19(15)14(9-21-17)8-18(16)22/h2-6,9,12-13,16,18,21H,7-8,10-11H2,1H3/t13-,16+,18+/m0/s1 |
Clave InChI |
DFHYZNDFVDJYAL-FDQGKXFDSA-N |
SMILES isomérico |
CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5 |
SMILES canónico |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


